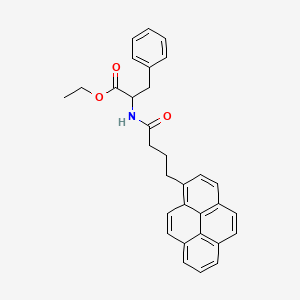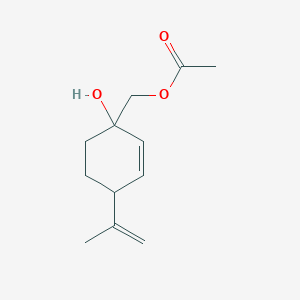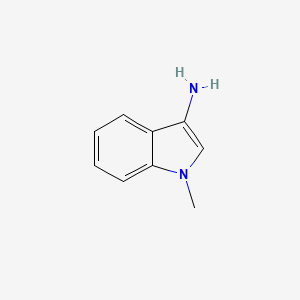![molecular formula C36H42N2O9 B12286323 6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12286323.png)
6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé Acide 6-[4-[1-[[4-[2-(Azepan-1-yl)éthoxy]phényl]méthyl]-5-hydroxy-3-méthylindol-2-yl]phénoxy]-3,4,5-trihydroxyoxane-2-carboxylique est une molécule organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Il est connu pour sa structure unique, qui comprend plusieurs groupes fonctionnels qui contribuent à ses propriétés chimiques et sa réactivité diverses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'Acide 6-[4-[1-[[4-[2-(Azepan-1-yl)éthoxy]phényl]méthyl]-5-hydroxy-3-méthylindol-2-yl]phénoxy]-3,4,5-trihydroxyoxane-2-carboxylique implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Le processus commence généralement par la préparation de composés intermédiaires, qui sont ensuite combinés par diverses réactions chimiques pour former le produit final.
Étapes initiales : La synthèse commence par la préparation de l'intermédiaire éthoxyphényl azepan-1-yl. Cela implique la réaction de l'azépane avec l'oxyde d'éthylène en présence d'un catalyseur pour former le groupe éthoxy azepan-1-yl.
Formation du dérivé indole : L'étape suivante implique la synthèse du dérivé indole. Cela est réalisé en faisant réagir le 4-hydroxy-3-méthylindole avec un agent de benzylation approprié dans des conditions basiques.
Réactions de couplage : L'étape finale implique le couplage de l'intermédiaire éthoxyphényl azepan-1-yl avec le dérivé indole. Cela est généralement fait en utilisant une réaction de couplage croisé catalysée au palladium, telle que la réaction de Suzuki ou de Heck, pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante et un débit élevé.
Analyse Des Réactions Chimiques
Types de réactions
L'Acide 6-[4-[1-[[4-[2-(Azepan-1-yl)éthoxy]phényl]méthyl]-5-hydroxy-3-méthylindol-2-yl]phénoxy]-3,4,5-trihydroxyoxane-2-carboxylique: subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle présents dans le composé peuvent être oxydés pour former les cétones ou aldéhydes correspondants.
Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau des groupes carbonyle, pour former des alcools.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium aluminium (LiAlH4) sont couramment utilisés.
Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3) dans des conditions acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle peut produire des cétones, tandis que la réduction des groupes carbonyle peut produire des alcools.
Applications De Recherche Scientifique
L'Acide 6-[4-[1-[[4-[2-(Azepan-1-yl)éthoxy]phényl]méthyl]-5-hydroxy-3-méthylindol-2-yl]phénoxy]-3,4,5-trihydroxyoxane-2-carboxylique: a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement de maladies telles que le cancer et l'ostéoporose.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme par lequel l'Acide 6-[4-[1-[[4-[2-(Azepan-1-yl)éthoxy]phényl]méthyl]-5-hydroxy-3-méthylindol-2-yl]phénoxy]-3,4,5-trihydroxyoxane-2-carboxylique exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour se lier à certains récepteurs ou enzymes, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité des enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses.
Mécanisme D'action
The mechanism by which 6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
L'Acide 6-[4-[1-[[4-[2-(Azepan-1-yl)éthoxy]phényl]méthyl]-5-hydroxy-3-méthylindol-2-yl]phénoxy]-3,4,5-trihydroxyoxane-2-carboxylique: peut être comparé à d'autres composés similaires, tels que :
Bazedoxifène : Un modulateur sélectif des récepteurs aux œstrogènes (SERM) avec des caractéristiques structurales et des activités biologiques similaires.
Raloxifène : Un autre SERM utilisé dans le traitement de l'ostéoporose, avec un mécanisme d'action similaire.
Tamoxifène : Un SERM bien connu utilisé dans le traitement du cancer du sein, partageant certaines similitudes structurales avec le composé.
La singularité de l'Acide 6-[4-[1-[[4-[2-(Azepan-1-yl)éthoxy]phényl]méthyl]-5-hydroxy-3-méthylindol-2-yl]phénoxy]-3,4,5-trihydroxyoxane-2-carboxylique réside dans sa combinaison spécifique de groupes fonctionnels et son potentiel pour des applications diverses dans divers domaines.
Propriétés
Formule moléculaire |
C36H42N2O9 |
|---|---|
Poids moléculaire |
646.7 g/mol |
Nom IUPAC |
6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H42N2O9/c1-22-28-20-25(39)10-15-29(28)38(21-23-6-11-26(12-7-23)45-19-18-37-16-4-2-3-5-17-37)30(22)24-8-13-27(14-9-24)46-36-33(42)31(40)32(41)34(47-36)35(43)44/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44) |
Clé InChI |
FQGWKISUWBXXJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12286243.png)
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)
![Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B12286255.png)



![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B12286283.png)



![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)

![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)
